molecular formula C16H20N4O3 B2584554 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380067-57-0

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2584554
CAS No.: 2380067-57-0
M. Wt: 316.361
InChI Key: NBSPQZZIRODWIV-UHFFFAOYSA-N
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Description

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally, the attachment of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)15(21)20-8-4-13(5-9-20)10-22-16-17-6-3-7-18-16/h3,6-7,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSPQZZIRODWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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